molecular formula C36H35ClN6OS B1673914 1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene CAS No. 150461-07-7

1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene

Cat. No.: B1673914
CAS No.: 150461-07-7
M. Wt: 635.2 g/mol
InChI Key: ZXTQNTHPGKKAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of L 691816 involves several steps, starting with the formation of the thiopyrano[2,3,4-c,d]indole core. The synthetic route typically includes the following steps :

    Formation of the thiopyrano[2,3,4-c,d]indole core: This step involves the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Various substituents are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

L 691816 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions are commonly used to introduce various functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

L 691816 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

L 691816 is unique among 5-lipoxygenase inhibitors due to its potent and selective inhibition, as well as its oral bioavailability . Similar compounds include:

    Zileuton: Another 5-lipoxygenase inhibitor used in the treatment of asthma.

    MK-886: A leukotriene biosynthesis inhibitor that targets 5-lipoxygenase-activating protein.

    AA-861: A selective inhibitor of 5-lipoxygenase used in research studies.

Compared to these compounds, L 691816 offers a unique combination of potency, selectivity, and oral activity, making it a valuable tool for both research and potential therapeutic applications .

Properties

150461-07-7

Molecular Formula

C36H35ClN6OS

Molecular Weight

635.2 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-3-[2,2-dimethyl-3-(2H-tetrazol-5-yl)propyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene

InChI

InChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42)

InChI Key

ZXTQNTHPGKKAHX-UHFFFAOYSA-N

SMILES

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7

Canonical SMILES

CC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-(3-(1-(4-chlorobenzyl)-4-methyl-6-((5-phenylpyridin-2-yl)methoxy)-4,5-dihydro-1H-thiopyrano(2,3,4-c,d)indol-2-yl)-2,2-dimethylpropyl)-1H-tetrazole
L 691,816
L 691816
L-691,816
L-691816

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene

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